An In-depth Technical Guide to 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS 274693-56-0)
An In-depth Technical Guide to 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS 274693-56-0)
Foreword
In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of complex molecular intermediates are paramount to the efficient and scalable production of life-saving therapeutics. Among these critical building blocks is 2-(Butylthio)-4,6-dichloropyrimidin-5-amine, a highly functionalized pyrimidine derivative. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and pivotal role as a key intermediate, most notably in the production of the antiplatelet agent Ticagrelor. The following sections are designed to provide not just a recitation of facts, but a causal understanding of the experimental choices and methodologies that define its application in the field.
Compound Identification and Physicochemical Properties
2-(Butylthio)-4,6-dichloropyrimidin-5-amine, identified by the CAS number 274693-56-0, is a substituted pyrimidine that has garnered significant attention for its role in pharmaceutical manufacturing.[1] Its structure, featuring a pyrimidine core with two chlorine atoms, an amine group, and a butylthio substituent, makes it a versatile precursor for constructing more complex heterocyclic systems.
Table 1: Physicochemical Properties of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine
| Property | Value | Source |
| CAS Number | 274693-56-0 | N/A |
| Molecular Formula | C₈H₁₁Cl₂N₃S | N/A |
| Molecular Weight | 252.16 g/mol | N/A |
| Appearance | Light pink to dark brown liquid or semi-solid | [1] |
| Solubility | Soluble in organic solvents such as tert-Butyl methyl ether | [1] |
Note: Detailed spectroscopic data such as ¹H NMR and ¹³C NMR are often proprietary or reported within specific patent literature; however, the structural confirmation is a standard part of any synthesis protocol.[2]
Synthesis Methodologies: A Strategic Overview
The synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a multi-step process that has been optimized over time to improve yield, purity, and industrial scalability. A common and effective approach involves the reduction of a nitro-precursor, 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine.
The rationale behind this strategy lies in the robust and well-established chemistry of nitro group reduction, which can be achieved under various conditions, allowing for flexibility in process development. The electron-withdrawing nature of the nitro group and the chlorine atoms on the pyrimidine ring facilitates the synthetic sequence leading to the precursor.
One prominent synthetic route is initiated from 2-thiobarbituric acid. This starting material undergoes a series of reactions including S-alkylation with a butyl halide, nitration, chlorination, and finally, reduction of the nitro group to the desired amine.[3]
Key Synthetic Steps and Mechanistic Considerations
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S-Alkylation: The initial step involves the reaction of a suitable pyrimidine precursor with a butylthiol or a butyl halide. This nucleophilic substitution introduces the butylthio group onto the pyrimidine ring.
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Nitration: The introduction of a nitro group at the 5-position is a critical step. This is typically achieved using strong nitrating agents like fuming nitric acid.[3] The nitro group acts as a powerful electron-withdrawing group, which is essential for the subsequent chlorination step.
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Chlorination: The hydroxyl groups on the pyrimidine ring are converted to chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This transforms the pyrimidine into a highly reactive intermediate.
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Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using a Pt/V/C catalyst) or by using reducing agents like sodium dithionite.[3] The choice of reducing agent is often dictated by factors such as cost, safety, and scalability. For instance, while catalytic hydrogenation can offer high yields, the catalysts can be expensive and pose heavy metal contamination risks.[3] Conversely, reagents like sodium dithionite are cheaper and the reaction conditions are milder, making it a more attractive option for industrial production.[3]
The following diagram illustrates a generalized synthetic pathway.
Caption: Role of the title compound in the synthesis of Ticagrelor.
The choice of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine as the starting material is strategic. The two chlorine atoms at the 4 and 6 positions provide reactive sites for nucleophilic substitution, allowing for the sequential introduction of other key fragments of the Ticagrelor molecule. The existing amino and butylthio groups are integral parts of the final drug structure.
Representative Experimental Protocol: Synthesis via Nitro Reduction
The following is a representative, generalized protocol for the synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine based on the reduction of its nitro precursor, synthesized from publicly available information. [1][3] Objective: To synthesize 2-(Butylthio)-4,6-dichloropyrimidin-5-amine by the reduction of 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine.
Materials:
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4,6-dichloro-5-nitro-2-(butylthio)pyrimidine
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Sodium dithionite (Na₂S₂O₄)
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Water
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Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
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Stirring apparatus
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Reaction vessel
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine in a mixture of water and an appropriate organic solvent.
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Addition of Reducing Agent: While stirring vigorously, gradually add sodium dithionite to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the product.
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Washing: Combine the organic layers and wash with water and/or brine to remove any remaining inorganic impurities.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
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Purification (if necessary): The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.
Self-Validation: The success of the synthesis is validated at each stage. The consumption of the starting material and the formation of the product are tracked analytically. The final product's identity and purity are confirmed using spectroscopic methods (NMR, MS) and chromatography (HPLC).
Safety and Handling
As with any chemical synthesis, proper safety precautions are essential when handling 2-(Butylthio)-4,6-dichloropyrimidin-5-amine and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or dust.
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Handling: Avoid contact with skin, eyes, and clothing. [4]In case of contact, rinse the affected area immediately with plenty of water. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. [5]Do not discharge into the environment. [4] GHS hazard information suggests that related compounds can cause skin and eye irritation. [6]Therefore, cautious handling is strongly advised.
Conclusion
2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a testament to the enabling power of chemical intermediates in modern drug discovery and development. Its well-defined synthesis and versatile reactivity have made it an indispensable component in the manufacturing of Ticagrelor, a critical medication for cardiovascular health. This guide has provided a detailed overview of its properties, synthesis, and application, underscoring the importance of a deep understanding of the chemistry behind such key molecular building blocks. For researchers and professionals in the pharmaceutical industry, a thorough grasp of the principles outlined herein is crucial for the continued innovation and efficient production of next-generation therapeutics.
References
Sources
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. afgsci.com [afgsci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
